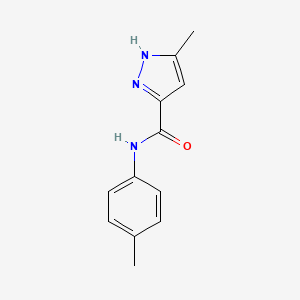

(2-Amino-4-methoxyphenyl)(phenyl)methanone

货号:

B3189972

CAS 编号:

37527-68-7

分子量:

227.26 g/mol

InChI 键:

GFHWOKUXKUUKQJ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

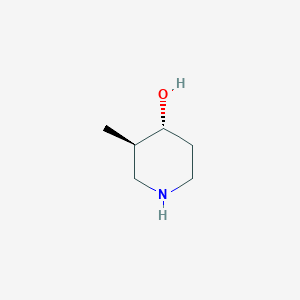

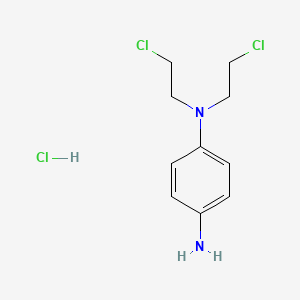

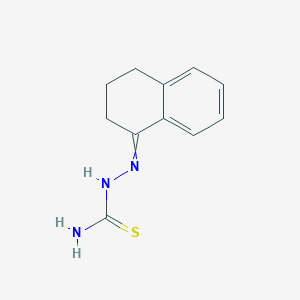

“(2-Amino-4-methoxyphenyl)(phenyl)methanone” is a chemical compound with the molecular formula C14H13NO2 . It belongs to the class of organic compounds known as aryl-phenylketones .

Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . A mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol was stirred at room temperature for one hour to give an orange precipitate. Then it was filtered and washed with methanol to give the pure imine .Molecular Structure Analysis

The molecular structures of similar compounds have been reported. They consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The 3D structure may be viewed using Java or Javascript .Physical and Chemical Properties Analysis

The compound has a molecular weight of 227.26 . It has a density of 1.161g/cm3 . The boiling point is 383.7ºC at 760mmHg .未来方向

属性

CAS 编号 |

37527-68-7 |

|---|---|

分子式 |

C14H13NO2 |

分子量 |

227.26 g/mol |

IUPAC 名称 |

(2-amino-4-methoxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C14H13NO2/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9H,15H2,1H3 |

InChI 键 |

GFHWOKUXKUUKQJ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N |

规范 SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Step D) To a solution of 21.8 g (172 mmol) of m-anisidine in 800 mL of CH2Cl2 cooled to −50° C., was added 172 mL (172 mmol) of 1M BCl3 in heptane over 20 min to produce an amber colored mixture which was stirred 1 h. To this mixture was added 12.2 mL (172 mmol) of AcCl and 22.9 g (172 mmol) of AlCl3. The mixture was allowed to warm to room temperature overnite, poured into ice water, the solution adjusted to pH 9 using 10% aqueous NaOH and was extracted repeatedly using EtOAC. The combined organic extracts were washed with brine, dried (MgSO4), concentrated and the resulting solid recrystallized from the minimal amount of MeOH in CH2Cl2/hexanes (50%) to afford 13.4 g (47%)of slightly impure 2-amino-4-methoxybenzophenone as a crystalline solid. The solid could be taken directly into the next reaction or purified to absolute purity over SiO2 (eluted with 0% to 14% MeOH/CH2Cl2): 1H NMR (500 MHz, CDCl3) δ 2.50 (s, 3H), 3.79 (s, 3H), 6.05 (d, J=2.4 Hz, 1H), 6.21 (dd, J=8.8, 2.4 Hz, 1H), 6.38 (m, 2H), 7.62 (d, J=8.8 Hz, 1H)

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of phenylmagnesium bromide (6.75 ml, 3M solution in diethyl ether, 20.2 mmol) in diethyl ether (15 ml) was added dropwise to a solution of 2-amino-4-methoxybenzonitrile (1000 mg, 6.75 mmol) in diethyl ether (20 ml) at 0° C. The resulting suspension was heated to reflux for 2 h. The mixture was then cooled to 0° C. and 2N HCl (40 ml) was added very carefully. After complete addition, the mixture was heated to 55° C. for 2 h. Then 3N NaOH (˜20 ml) was added at 0° C. to adjust the pH to 9. The mixture was extracted with EtOAc and the combined organic extracts were washed with brine, dried with Na2SO4 and evaporated. The remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 85:15-70:30) to afford the title compound (1300 mg, 85%) as yellow solid. MS (ESI): 228.4 (M+H)+.

Name

Yield

85%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3189901.png)

![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)